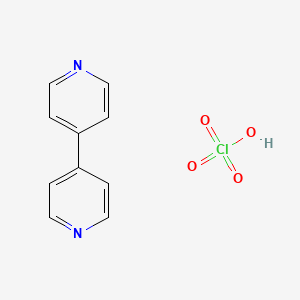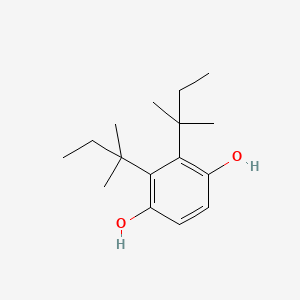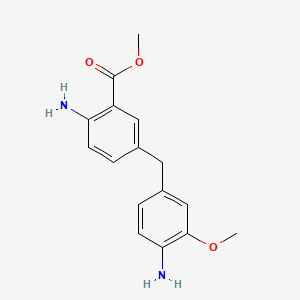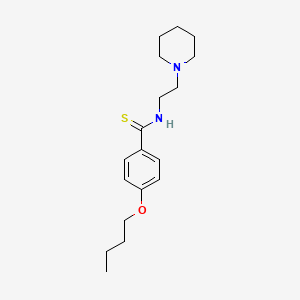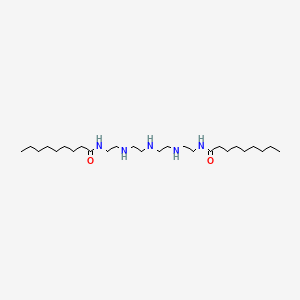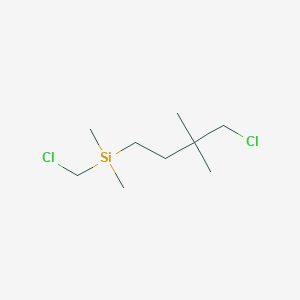
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is a chemical compound with the molecular formula C8H18Cl2Si. It is a silane derivative, characterized by the presence of both chloromethyl and dimethyl groups attached to a silicon atom. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane typically involves the reaction of 4-chloro-3,3-dimethylbutyl chloride with chloromethyl dimethylsilane. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and high production efficiency. Safety measures are also implemented to handle the hazardous nature of the reactants and products.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide, potassium hydroxide, or primary amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminosilane, while oxidation can produce a silanol.
Scientific Research Applications
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds, which are important in materials science and catalysis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, for research purposes.
Industry: The compound is used in the production of specialty chemicals and materials, including adhesives, sealants, and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The silicon atom can also form stable bonds with other elements, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
(Chloromethyl)dimethylchlorosilane: Similar in structure but lacks the 4-chloro-3,3-dimethylbutyl group.
Dimethylchloromethylchlorosilane: Another related compound with different substituents on the silicon atom.
Uniqueness
(4-Chloro-3,3-dimethylbutyl)(chloromethyl)dimethylsilane is unique due to the presence of both the 4-chloro-3,3-dimethylbutyl and chloromethyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic applications where such functionality is required.
Properties
CAS No. |
65870-88-4 |
|---|---|
Molecular Formula |
C9H20Cl2Si |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
(4-chloro-3,3-dimethylbutyl)-(chloromethyl)-dimethylsilane |
InChI |
InChI=1S/C9H20Cl2Si/c1-9(2,7-10)5-6-12(3,4)8-11/h5-8H2,1-4H3 |
InChI Key |
CHZFQKPODCHKCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC[Si](C)(C)CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)

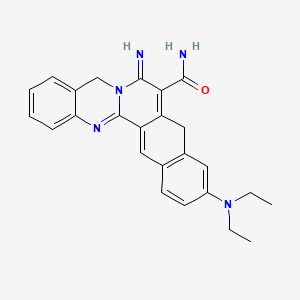
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
![5-Methyl-4-(methylsulfanyl)-5H-imidazo[4,5-d][1,2,3]triazine](/img/structure/B14477733.png)
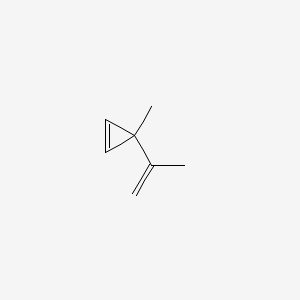
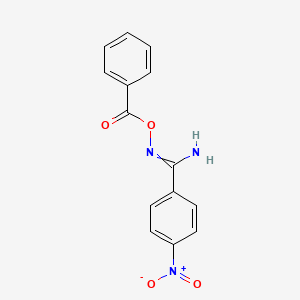
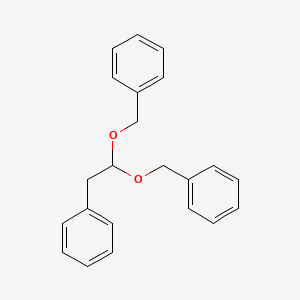
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
